molecular formula C16H18ClN3O2S B2559802 N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 942011-94-1

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2559802
CAS No.: 942011-94-1
M. Wt: 351.85
InChI Key: RGWSRMJESXIVEJ-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group, a dimethylamino group, and a thiophen-2-yl group, all connected through an oxalamide linkage. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl group can be derived from 3-chloroaniline, while the dimethylamino group can be synthesized from dimethylamine. The thiophen-2-yl group is usually obtained from thiophene. These components are then combined through a series of reactions, including amide bond formation and subsequent modifications to achieve the final structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule, resulting in a diverse range of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can be utilized as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.

Medicine: In the medical field, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets can make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer treatments.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to the creation of advanced materials with improved performance and functionality.

Mechanism of Action

The mechanism by which N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: This compound lacks the thiophen-2-yl group, resulting in different chemical and biological properties.

  • N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(benzyl)ethyl)oxalamide:

Uniqueness: N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. Its ability to interact with specific targets and pathways makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-20(2)13(14-7-4-8-23-14)10-18-15(21)16(22)19-12-6-3-5-11(17)9-12/h3-9,13H,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSRMJESXIVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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